molecular formula C16H12N2O3 B8071973 [3-(4-oxo-1H-quinazolin-2-yl)phenyl] acetate

[3-(4-oxo-1H-quinazolin-2-yl)phenyl] acetate

Cat. No.: B8071973
M. Wt: 280.28 g/mol
InChI Key: RAPQKVQJRFXKQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(4-oxo-1H-quinazolin-2-yl)phenyl] acetate is a compound known for its significant role in various scientific research fields. It is often used in studies related to protein kinase D inhibition, which is crucial for maintaining the pluripotency of embryonic stem cells .

Preparation Methods

The preparation methods for [3-(4-oxo-1H-quinazolin-2-yl)phenyl] acetate involve synthetic routes that include the formation of inclusion complexes with cyclodextrins. These methods are designed to improve the physical, chemical, and biological characteristics of the compound . Industrial production methods typically involve the use of advanced chemical synthesis techniques to ensure high purity and yield.

Chemical Reactions Analysis

[3-(4-oxo-1H-quinazolin-2-yl)phenyl] acetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives that retain the core structure of this compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of [3-(4-oxo-1H-quinazolin-2-yl)phenyl] acetate involves the inhibition of protein kinase D. This inhibition activates the PI3K/AKT signaling pathway by increasing the level of AKT phosphorylation. The compound targets the protein kinase D isoforms, including PKD1, PKD2, and PKD3, which are crucial for maintaining the pluripotency of embryonic stem cells .

Properties

IUPAC Name

[3-(4-oxo-1H-quinazolin-2-yl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-10(19)21-12-6-4-5-11(9-12)15-17-14-8-3-2-7-13(14)16(20)18-15/h2-9H,1H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPQKVQJRFXKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C2=NC(=O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=CC(=C1)C2=NC(=O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.